

# NRX-103094: A Molecular Glue Promoting Targeted Protein Degradation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NRX-103094

Cat. No.: B10831376

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**NRX-103094** is a potent, small molecule enhancer of the protein-protein interaction between  $\beta$ -catenin and its cognate E3 ubiquitin ligase, SCF $\beta$ -TrCP. By acting as a "molecular glue," **NRX-103094** stabilizes the binding of phosphorylated  $\beta$ -catenin to  $\beta$ -TrCP, leading to enhanced ubiquitination and subsequent proteasomal degradation of  $\beta$ -catenin. This mechanism of action holds significant therapeutic potential for targeting dysregulated  $\beta$ -catenin signaling in various diseases, including cancer. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **NRX-103094**, including detailed experimental protocols for its characterization.

## Chemical Structure and Physicochemical Properties

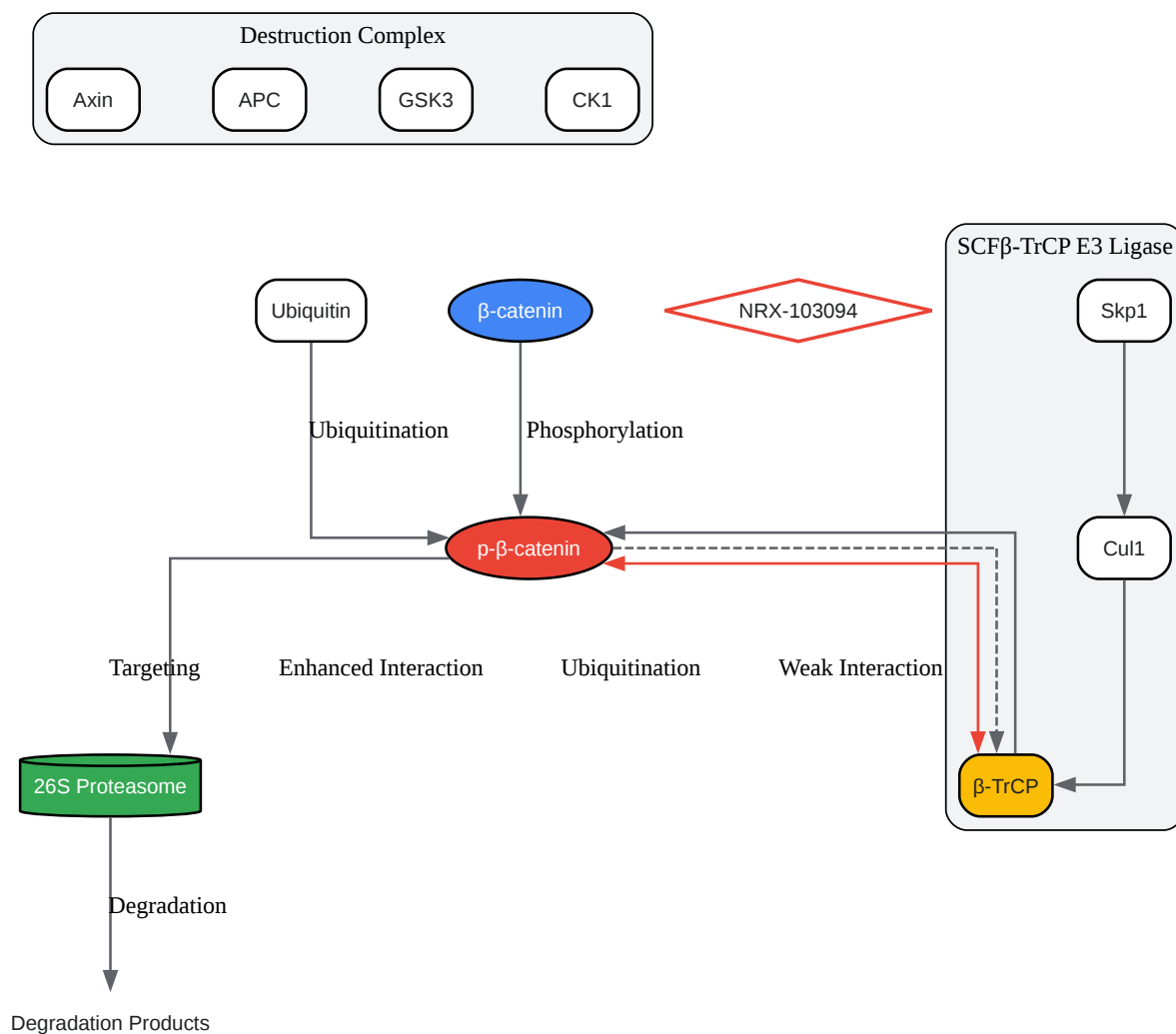
**NRX-103094** is a synthetic molecule with the chemical name 3-{4-[(2,6-dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-amido}benzoic acid.<sup>[1]</sup><sup>[2]</sup> Its structure is characterized by a central trifluoromethyl-pyridone core.

Property	Value	Reference
Chemical Formula	C20H11Cl2F3N2O4S	[1][3]
Molecular Weight	503.28 g/mol	[1][3]
CAS Number	2763260-36-0	[3][4][5]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO and DMF	[3]
SMILES	<chem>OC(=O)C1=CC=CC(=C1)NC(=O)C1=C(SC2=C(C=CC=C2Cl)Cl)C=C(N(C1=O))C(F)(F)F</chem>	[1][3]
InChI Key	HFBGFWJURBVNFD-UHFFFAOYSA-N	[1]

## Mechanism of Action: A Molecular Glue for $\beta$ -catenin Degradation

**NRX-103094** functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise have a weak or transient affinity.[3] In the canonical Wnt/ $\beta$ -catenin signaling pathway, the destruction complex, which includes Axin, APC, CK1, and GSK3, phosphorylates  $\beta$ -catenin at specific serine and threonine residues. This phosphorylation event creates a recognition site for the  $\beta$ -TrCP subunit of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.

**NRX-103094** enhances the binding of phosphorylated  $\beta$ -catenin to  $\beta$ -TrCP.[4][6] This stabilization of the  $\beta$ -catenin: $\beta$ -TrCP complex facilitates the efficient transfer of ubiquitin molecules from the E2 conjugating enzyme to  $\beta$ -catenin. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade  $\beta$ -catenin, thereby downregulating Wnt signaling.



[Click to download full resolution via product page](#)

**Caption:** NRX-103094 enhances the interaction between p-β-catenin and β-TrCP.

## Quantitative Data

The potency of **NRX-103094** has been quantified through various in vitro assays, demonstrating its ability to enhance the binding affinity and subsequent ubiquitination of  $\beta$ -catenin.

Parameter	Substrate	Value	Reference
EC50 (Binding)	pSer33/Ser37 $\beta$ -catenin peptide	62 nM	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Kd (Binding)	pSer33/Ser37 $\beta$ -catenin peptide	0.6 nM	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
EC50 (Binding)	pSer33/Ser37 $\beta$ -catenin peptide	457 nM	<a href="#">[4]</a>
Binding Affinity Enhancement	S33E/S37A phosphomimetic peptide	From >5 $\mu$ M to 22 nM (in the presence of 40 $\mu$ M NRX-103094)	<a href="#">[4]</a>
Ubiquitination Potentiation	pSer33/S37A $\beta$ -catenin peptide	Potentiate to levels greater than wild-type at 250 nM	<a href="#">[4]</a>

## Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the activity of **NRX-103094**.

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to quantify the binding affinity between  $\beta$ -catenin and  $\beta$ -TrCP in the presence and absence of **NRX-103094**.

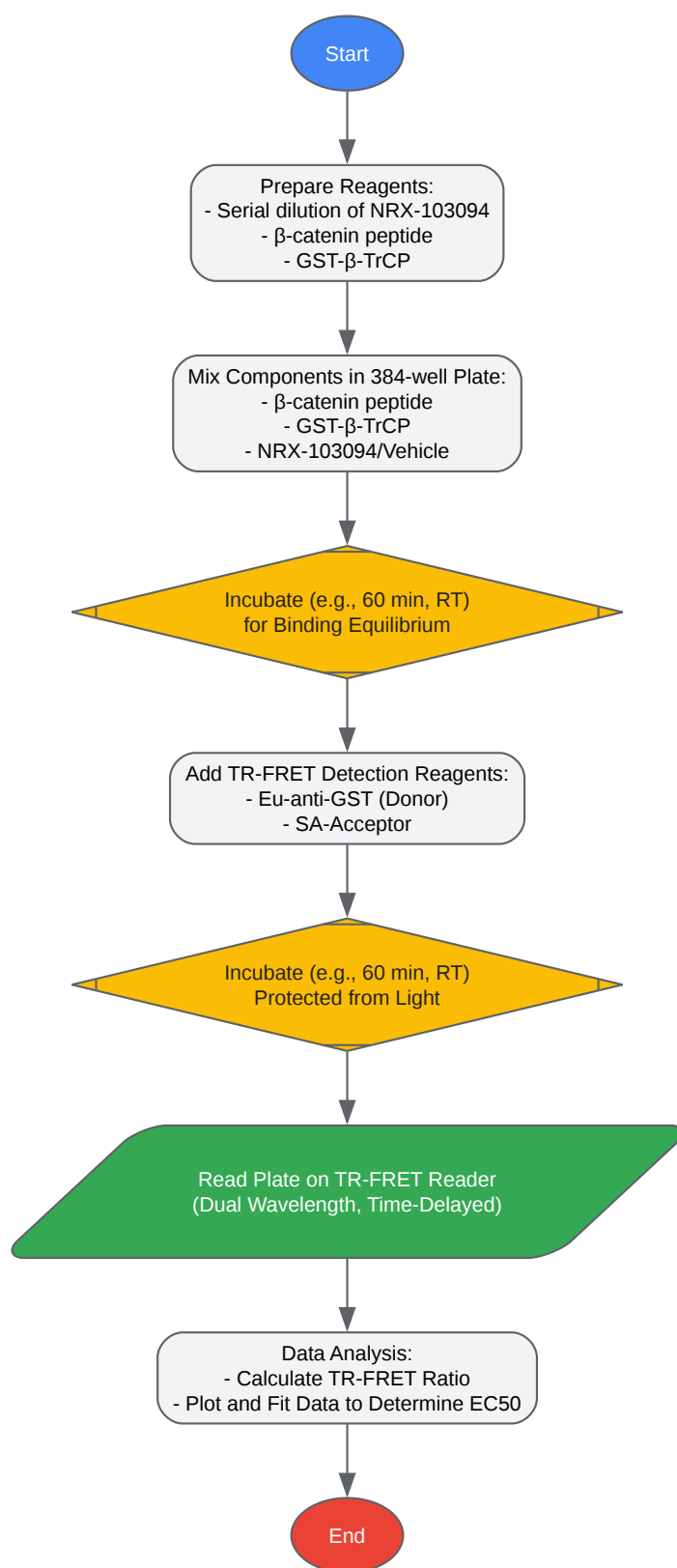
Materials:

- GST-tagged  $\beta$ -TrCP

- Biotinylated phosphopeptide of  $\beta$ -catenin (e.g., pSer33/Ser37)
- Europium-labeled anti-GST antibody (Donor)
- Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
- **NRX-103094**
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume microplates
- TR-FRET compatible plate reader

Procedure:

- Prepare a serial dilution of **NRX-103094** in DMSO, followed by a dilution in assay buffer.
- In a 384-well plate, add the  $\beta$ -catenin phosphopeptide, GST- $\beta$ -TrCP, and the serially diluted **NRX-103094** or vehicle control (DMSO).
- Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
- Add the TR-FRET detection reagents: Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.
- Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
- Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 60  $\mu$ s) following excitation (e.g., 340 nm).
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Plot the TR-FRET ratio against the concentration of **NRX-103094** and fit the data to a suitable binding model to determine EC50 values.



[Click to download full resolution via product page](#)

**Caption:** Workflow for a TR-FRET based binding assay.

## In Vitro Ubiquitination Assay

This assay directly assesses the ability of **NRX-103094** to enhance the ubiquitination of  $\beta$ -catenin by the SCF $\beta$ -TrCP complex.

Materials:

- Recombinant E1 activating enzyme
- Recombinant E2 conjugating enzyme (e.g., UBE2D1)
- Recombinant SCF $\beta$ -TrCP complex
- Recombinant  $\beta$ -catenin (or a peptide fragment)
- Ubiquitin
- **NRX-103094**
- ATP
- Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 2 mM DTT)
- SDS-PAGE gels and Western blotting reagents
- Anti- $\beta$ -catenin antibody
- Anti-ubiquitin antibody

Procedure:

- Set up reaction tubes containing ubiquitination buffer, E1, E2, SCF $\beta$ -TrCP,  $\beta$ -catenin, and ubiquitin.
- Add serially diluted **NRX-103094** or vehicle control (DMSO) to the respective tubes.
- Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.
- Initiate the reaction by adding ATP.

- Incubate the reaction at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Resolve the reaction products by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Perform Western blotting using an anti- $\beta$ -catenin antibody to visualize the formation of higher molecular weight, polyubiquitinated  $\beta$ -catenin species. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
- Analyze the intensity of the ubiquitinated  $\beta$ -catenin bands to assess the effect of **NRX-103094**.

## Conclusion

**NRX-103094** represents a significant advancement in the field of targeted protein degradation. As a molecular glue, it offers a novel modality for modulating protein-protein interactions with high specificity and potency. The data and protocols presented in this guide provide a foundational understanding of **NRX-103094**'s chemical nature and biological activity. Further research into its in vivo efficacy, safety profile, and potential for therapeutic applications is warranted. This molecule serves as a valuable tool for researchers investigating the Wnt/ $\beta$ -catenin signaling pathway and as a promising lead compound for the development of new therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Direct Ubiquitination of  $\beta$ -Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [ideas.repec.org]
- 3. tenovapharma.com [tenovapharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. In vivo protein ubiquitination conjugation assay [bio-protocol.org]
- To cite this document: BenchChem. [NRX-103094: A Molecular Glue Promoting Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831376#the-chemical-structure-and-properties-of-nrx-103094]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)